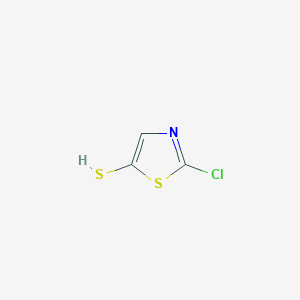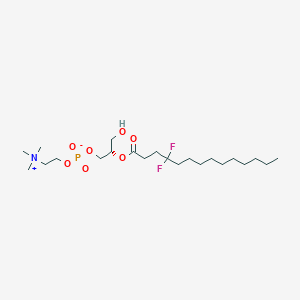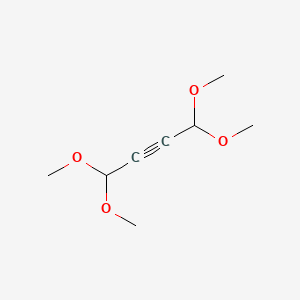
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide typically involves multiple steps:
Formation of the tert-butoxy group: This can be achieved by reacting a suitable precursor with tert-butyl alcohol under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the benzamide core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butoxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The aromatic ring in the benzamide core may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-25(2,3)29-22-16-13-20(14-17-22)24(28)26-23-11-6-5-9-19(23)12-15-21-10-7-8-18-27(21)4/h5-6,9,11,13-14,16-17,21H,7-8,10,12,15,18H2,1-4H3,(H,26,28) |
InChI Key |
ZZLOHZZLDYBRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


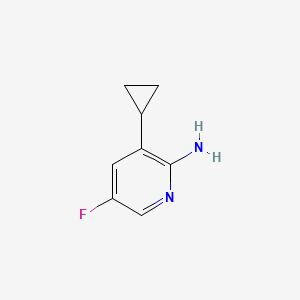
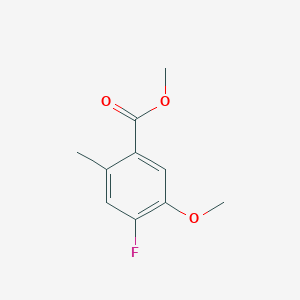

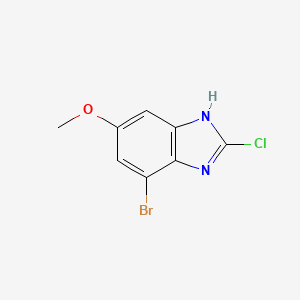

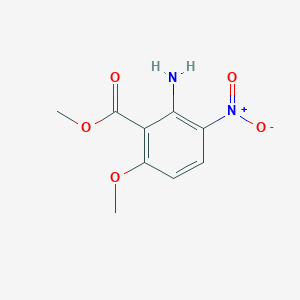
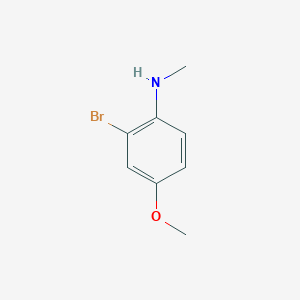
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
